molecular formula C15H12OS B8487201 Benzenemethanol,2-benzo[b]thien-5-yl-

Benzenemethanol,2-benzo[b]thien-5-yl-

Cat. No.: B8487201
M. Wt: 240.3 g/mol
InChI Key: AMCOWWANBLZTII-UHFFFAOYSA-N
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Description

Benzenemethanol (benzyl alcohol; CAS 100-51-6) is a well-characterized aromatic alcohol used widely as a solvent, preservative, and chemical intermediate . This structural modification likely enhances lipophilicity and may influence reactivity in synthetic pathways, as seen in heteroaryl-substituted systems .

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

[2-(1-benzothiophen-5-yl)phenyl]methanol

InChI

InChI=1S/C15H12OS/c16-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-17-15/h1-9,16H,10H2

InChI Key

AMCOWWANBLZTII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Benzenemethanol (Benzyl Alcohol)

  • Structure: Phenylmethanol without substituents.
  • Applications : Solvent in paints, inks, and coatings; preservative in cosmetics/pharmaceuticals .
  • Reactivity : Undergoes esterification, oxidation to benzaldehyde, and nucleophilic substitution.

Benzo[d]thiazole and Benzo[d]isothiazole Derivatives

  • Structure : Contain sulfur- and nitrogen-containing heterocycles (thiazole/isothiazole fused with benzene).
  • Biological Activity: Demonstrated antimicrobial effects, particularly against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus). However, their activity is generally lower than thiazolylimino-4-thiazolidinones .
  • Comparison : The benzo[b]thienyl group in the target compound lacks nitrogen but shares sulfur-based aromaticity, which may confer distinct reactivity or bioactivity.

2-Benzo[b]thienyl-Substituted Tetrazolones

  • Synthetic Relevance : 2-Benzo[b]thienyl groups in tetrazolone synthesis achieve higher yields (82%) compared to 2-thienyl analogs (72%), suggesting enhanced stability or electronic favorability in heteroaryl systems .
  • Implication : The benzo[b]thienyl substituent in the target compound may similarly improve synthetic efficiency in related reactions.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Substituent Heteroatoms Key Applications/Bioactivity
Benzenemethanol None None Solvent, preservative
2-Benzo[b]thien-5-yl-benzenemethanol Benzo[b]thienyl Sulfur Potential intermediate, modified reactivity
Benzo[d]thiazole derivatives Thiazole S, N Antimicrobial agents
3,4-Dihydro-dithiazepinones Dithiazepinone S, N Anticancer candidates

Key Observations:

  • Reactivity : Sulfur in the thiophene ring may participate in π-stacking or electrophilic substitution, as seen in heteroaryl tetrazolones .
  • Bioactivity: While direct data on the target compound is absent, structurally related benzoheterocycles (e.g., thiazoles, dithiazepinones) show anticancer and antimicrobial profiles, suggesting possible pharmacological relevance .

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